Tert-butyl 4-amino-2-hydroxybenzoate
Overview
Description
Tert-butyl 4-amino-2-hydroxybenzoate: is an organic compound with the molecular formula C11H15NO3. It is also known as this compound. This compound is a derivative of benzoic acid and is characterized by the presence of an amino group and a hydroxyl group on the benzene ring, along with a tert-butyl ester group.
Mechanism of Action
Target of Action
Tert-butyl 4-amino-2-hydroxybenzoate is an organic compound Similar compounds, such as parabens, are known to have antimicrobial properties .
Mode of Action
It is proposed that parabens, a related group of compounds, act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . They may also interfere with membrane transport processes by disrupting the lipid bilayer, possibly causing the leakage of intracellular constituents .
Biochemical Pathways
Based on the proposed mode of action, it can be inferred that the compound may affect pathways related to dna and rna synthesis, as well as membrane transport processes .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) ranges from 1.25 to 2.63, indicating its potential to cross biological membranes .
Result of Action
Based on the proposed mode of action, it can be inferred that the compound may cause disruption of dna and rna synthesis and membrane transport processes in target organisms .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-amino-2-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with biomolecules, influencing their structure and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can interact with transcription factors, influencing gene expression. These interactions are mediated by the compound’s functional groups, which facilitate binding to specific biomolecular targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in adaptive cellular responses, affecting its overall impact .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting their concentrations within cells. These interactions highlight the compound’s role in modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are crucial for understanding the compound’s overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction mixture is often purified through distillation and recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl 4-amino-2-oxo-benzoate.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: Tert-butyl 4-amino-2-hydroxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical processes .
Medicine: It is investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for use in various manufacturing processes .
Comparison with Similar Compounds
- Tert-butyl 4-aminobenzoate
- Tert-butyl 4-amino-3-methoxybenzoate
- Tert-butyl 3-amino-2-hydroxybenzoate
Comparison: Tert-butyl 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. The tert-butyl ester group also provides steric hindrance, influencing the compound’s reactivity and stability .
Properties
IUPAC Name |
tert-butyl 4-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTXKCAAVOPISU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700583 | |
Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889858-34-8 | |
Record name | tert-Butyl 4-amino-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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